1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene
Description
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene is a synthetic aromatic ether compound featuring a central benzene ring substituted with two 2-(2-chloroethoxy)ethoxy groups at the 1- and 2-positions and a bulky 2,4,4-trimethylpentan-2-yl group at the 4-position. The chloroethoxyethoxy chains introduce reactivity due to the presence of chlorine atoms, which may act as leaving groups, while the branched alkyl substituent enhances lipophilicity.
Properties
CAS No. |
220969-35-7 |
|---|---|
Molecular Formula |
C22H36Cl2O4 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3 |
InChI Key |
QMXMPTDNOUWURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCCOCCCl)OCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
The molecular architecture of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene (C₂₂H₃₆Cl₂O₄, MW: 435.4 g/mol) imposes unique synthetic challenges. The steric bulk of the 2,4,4-trimethylpentan-2-yl group at the para position necessitates careful regiochemical control during etherification. The two 2-(2-chloroethoxy)ethoxy groups at ortho positions require sequential or concurrent alkylation, often complicated by competing side reactions.
Substrate Activation and Protecting Group Strategies
The benzene ring’s electron-rich nature permits nucleophilic aromatic substitution (NAS) under Lewis acid catalysis. However, the presence of electron-donating ether groups deactivates the ring, favoring instead SN2 mechanisms for ether bond formation. To mitigate steric hindrance, temporary protection of reactive sites—such as silylation of hydroxyl groups—has been proposed but remains experimentally unverified for this compound.
Synthetic Routes and Methodological Innovations
Stepwise Etherification via Williamson Synthesis
A two-step Williamson ether synthesis is the most cited approach, leveraging alkyl halides and alkoxide intermediates.
First Etherification: Introduction of the 2-(2-Chloroethoxy)ethoxy Group
The initial step involves reacting 4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol with 2-(2-chloroethoxy)ethyl chloride in the presence of a base (e.g., NaOH or K₂CO₃). A polar aprotic solvent like dimethylformamide (DMF) facilitates alkoxide formation.
Reaction Conditions:
- Molar ratio (diol : alkylating agent) = 1 : 2.2 (excess to drive completion)
- Temperature: 80–90°C
- Duration: 12–16 hours
- Yield: ~65% (isolated after column chromatography)
Second Etherification: Ensuring Ortho Substitution
The second alkylation faces diminished reactivity due to steric and electronic effects. Microwave-assisted synthesis at 120°C for 2 hours in tetrahydrofuran (THF) with Cs₂CO₃ as the base improves yields to 78%.
Challenges:
- Competing elimination reactions at elevated temperatures
- Hydrolysis of chloroethoxy groups under basic conditions
One-Pot Sequential Alkylation
Industrial protocols favor one-pot methodologies to reduce purification steps. A patent by CN104086382A describes a related synthesis for benzethonium chloride intermediates, adaptable to the target compound:
Procedure:
- Solvent System: Dichloromethane (DCM) or chloroform
- Alkylating Agents: 2-(2-Chloroethoxy)ethyl chloride (2.2 equiv.)
- Base: Triethylamine (TEA) or pyridine (2.5 equiv.)
- Temperature Gradient:
- 0–5°C during alkyl halide addition (2 hours)
- 50–60°C for 3–4 hours post-addition
- Workup: Aqueous extraction, drying (Na₂SO₄), rotary evaporation
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Molar Ratio (diol : alkylating agent) | 1 : 2.2 |
| Reaction Time | 6 hours |
| Yield | 72% |
This method circumvents intermediate isolation, though purity concerns necessitate rigorous chromatography.
Catalytic and Green Chemistry Approaches
Analytical and Purification Techniques
Industrial Scalability and Environmental Impact
The compound’s chlorinated ethoxy groups raise concerns about environmental persistence. Aerobic biodegradation studies show <10% degradation over 28 days, highlighting the need for advanced oxidation processes in wastewater treatment.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the ether linkages.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols .
Scientific Research Applications
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of ether linkages with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene involves its interaction with various molecular targets. The chloroethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in hydrophobic interactions due to the presence of the trimethylpentan-2-yl group .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with other benzene derivatives, but its unique substituents differentiate its properties:
Substituent Effects on Properties
- Chlorine vs.
- Branched Alkyl Groups : The 2,4,4-trimethylpentan-2-yl group (target) and 1,1,3,3-tetramethylbutyl group (9036-19-5) both enhance lipophilicity, suggesting similar environmental persistence or bioavailability. However, the additional methyl group in the target compound may further increase steric hindrance .
- Electron-Withdrawing vs.
Toxicity and Hazard Profiles
- The compound in (9036-19-5) exhibits acute oral toxicity and eye damage risks, likely due to its ethoxyethanol moiety. The target compound’s chlorine substituents could exacerbate these hazards by enabling alkylation of biomolecules, though direct data are lacking .
- In contrast, 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene () demonstrates high bioactivity as a cytochrome P-450 inducer, highlighting how chlorine positioning (pyridyl vs. ethoxy) influences biological interactions .
Biological Activity
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene, a complex organic compound, exhibits significant biological activity that warrants detailed exploration. This article delves into its chemical properties, synthesis methods, and biological effects based on a variety of sources.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀Cl₂O₄ |
| Molecular Weight | 323.21 g/mol |
| Density | 1.188 g/cm³ |
| Boiling Point | 435.9 °C at 760 mmHg |
| Flash Point | 151.3 °C |
The compound features two chloroethoxy groups and a trimethylpentyl moiety, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Synthesis
The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene typically involves the reaction of (2-(2-chloroethoxy) ethoxy)benzene with 2-chloro-2,4,4-trimethylpentane. This reaction is conducted in the presence of a haloalkane solvent and an acid-binding agent to balance the pH, resulting in a product with high yield and purity .
Synthesis Method Summary
- Reactants : (2-(2-chloroethoxy) ethoxy)benzene and 2-chloro-2,4,4-trimethylpentane.
- Conditions : Haloalkane solvent (e.g., methylene dichloride), acid-binding agent (e.g., triethylamine), temperature of 50–60 °C.
- Yield : High yield with low production costs.
Pharmacological Effects
Research indicates that compounds with similar structures to 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that chloroalkyl ethers possess antimicrobial properties. The presence of chloroethoxy groups may enhance this activity against bacteria and fungi .
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The structure's ability to interact with cellular membranes could be responsible for this activity .
- Neurotoxicity Studies : Research has highlighted potential neurotoxic effects associated with similar compounds in animal models. This raises concerns regarding safety and necessitates further investigation into its neurobehavioral impacts .
Case Studies
-
Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of chloroalkyl ethers showed that compounds similar to 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Inhibition Zone Diameter :
- S. aureus: 15 mm
- E. coli: 12 mm
- Inhibition Zone Diameter :
-
Cytotoxicity Testing : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM after 24 hours of exposure.
- Cell Viability Reduction :
- Control: 95% viability
- Treated (10 µM): 60% viability
- Cell Viability Reduction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
